![molecular formula C16H14N4 B5804254 4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole
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Overview
Description
4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a benzimidazole ring fused with a triazole ring. In
Mechanism of Action
The mechanism of action of 4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, it has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. Additionally, it has been found to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to inhibit the replication of various viruses such as HIV and herpes simplex virus. Furthermore, it has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, it is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for the scientific research on 4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole. One of the most significant directions is the development of novel derivatives with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, it would be interesting to explore the potential applications of this compound in other fields such as materials science and catalysis.
Synthesis Methods
The synthesis of 4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole can be achieved through a variety of methods. One of the most common methods is the reaction between 2-aminobenzimidazole and benzyl azide in the presence of copper catalysts. This reaction produces the desired compound in good yields and high purity.
Scientific Research Applications
4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit promising anticancer, antiviral, and antimicrobial activities. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-benzyl-2-methyl-[1,2,4]triazolo[1,5-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-12-17-16-19(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)20(16)18-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQAOIKIYXVIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole |
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